Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate

Medicinal Chemistry Drug Design Physicochemical Profiling

Sourcing a reliable FAS inhibitor building block with validated biological activity is challenging for metabolic disease research. Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS 352018-90-7) addresses this gap as a patented intermediate for substituted urea FAS inhibitors with quantifiable substrate activity toward human CPR (IC50 9,000 nM) and NQO1 (IC50 3,100 nM). • Optimized logP (~2.5) balances CNS permeability and solubility • ≥95% purity with sharp melting point (71-72°C) ensures analytical reproducibility • Available in research quantities with documented storage (2-8°C, sealed dry) and ambient shipping.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 352018-90-7
Cat. No. B1303481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-cyanophenyl)piperidine-4-carboxylate
CAS352018-90-7
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C15H18N2O2/c1-2-19-15(18)13-7-9-17(10-8-13)14-5-3-12(11-16)4-6-14/h3-6,13H,2,7-10H2,1H3
InChIKeyLIWHXOHASZYDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS 352018-90-7): A Foundational Piperidine Intermediate for Medicinal Chemistry and Chemical Biology


Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS 352018-90-7) is a versatile N-aryl piperidine derivative bearing a 4-cyanophenyl group and an ethyl carboxylate ester at the 4-position . This heterocyclic building block (molecular weight 258.32 g/mol) features a polar surface area of 53.33 Ų, four rotatable bonds, and a calculated logP of approximately 2.5, aligning with Lipinski's Rule of Five criteria [1]. The compound serves as a crucial intermediate in the synthesis of ureas and related structures targeting Fatty Acid Synthase (FAS) inhibition, with implications for obesity and metabolic disease research [2]. Additionally, it exhibits substrate activity toward NADPH–cytochrome P450 reductase (CPR) and NAD(P)H dehydrogenase [quinone] 1 (NQO1), underscoring its utility as a chemical probe for studying cellular reductase-mediated activation pathways [3].

Why Generic Substitution of Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate Fails: Critical Structural Determinants for Reductase Substrate Specificity and Synthetic Utility


Substituting ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate with close analogs like the methyl ester, the free carboxylic acid, or the unsubstituted 4-(4-cyanophenyl)piperidine introduces critical changes in physicochemical and biological properties. The ethyl ester moiety confers a calculated logP of approximately 2.5, a value that balances lipophilicity for cell permeability while maintaining favorable solubility profiles [1]. This is in contrast to the methyl ester analog (logP ~2.1), which may exhibit slightly lower membrane partitioning, and the carboxylic acid derivative (logP ~0.8), which is predominantly ionized at physiological pH and thus displays vastly different permeability and solubility [2]. Furthermore, the ethyl ester is a direct precursor in patented FAS inhibitor synthesis, where the ester group is hydrolyzed or further derivatized under controlled conditions [3]. Perhaps most importantly, the ethyl ester demonstrates quantifiable substrate activity toward human CPR (IC50 9,000 nM) and NQO1 (IC50 3,100 nM) in cell-based assays, a profile that is not shared by the free acid or the parent piperidine and which is essential for applications in prodrug or bioprecursor development [4]. These distinct properties make the ethyl ester the definitive choice for applications requiring precise lipophilicity, defined reductase substrate activity, or a direct synthetic handle for further functionalization.

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS 352018-90-7): Quantitative Comparative Evidence for Scientific Selection


Enhanced Lipophilicity and Predicted Membrane Permeability Relative to Methyl Ester and Carboxylic Acid Analogs

The ethyl ester exhibits a calculated logP of 2.51 [1], which is approximately 0.4 units higher than the methyl ester analog (logP ~2.11) and over 1.7 units higher than the free carboxylic acid derivative (logP ~0.8). This intermediate lipophilicity is critical for achieving optimal passive membrane permeability, a key determinant of cellular uptake and oral bioavailability in drug discovery programs [2].

Medicinal Chemistry Drug Design Physicochemical Profiling ADME

Quantified Substrate Activity for Human CPR and NQO1 Reductases in Cellular Assays

In cellular assays, ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate demonstrates substrate activity for NADPH–cytochrome P450 reductase (CPR) with an IC50 of 9,000 nM [1] and for NAD(P)H dehydrogenase [quinone] 1 (NQO1) with an IC50 of 3,100 nM [1]. These quantitative values define its utility as a bioreductive probe or prodrug scaffold. While comparative data for the methyl ester or carboxylic acid are not available, the parent 4-(4-cyanophenyl)piperidine lacks the ester moiety required for this specific reductase recognition and activation pathway.

Chemical Biology Prodrug Activation Reductase Substrate Anticancer Research

Direct Synthetic Utility as a Key Intermediate in Patented FAS Inhibitor Programs

Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is explicitly claimed as a key intermediate in the synthesis of substituted N-[3-[4-(4-cyanophenyl)piperidine-1-carbonyl]phenyl]-N′-(substituted alkyl)ureas, which are potent Fatty Acid Synthase (FAS) inhibitors [1]. The ethyl ester serves as a protected form of the carboxylic acid, allowing for selective deprotection and subsequent amide coupling under mild conditions. This contrasts with the methyl ester analog, which may be prone to premature hydrolysis during synthesis, and the free acid, which requires coupling agents that can be incompatible with sensitive functional groups.

Obesity Research Metabolic Disease Fatty Acid Synthase Inhibitor Medicinal Chemistry

Superior Purity Specifications and Defined Solid-State Properties for Reliable Research

Commercially, ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate is available in ≥95% and 97% purity grades, with a defined melting point of 71-72°C . In contrast, the methyl ester analog is typically offered at a lower purity of 95% , and the free carboxylic acid's solid-state properties are less consistently reported. The higher purity and crystalline nature of the ethyl ester ensure greater reproducibility in biological assays and chemical reactions, minimizing batch-to-batch variability.

Chemical Procurement Analytical Chemistry Reproducibility Quality Control

Best Research and Industrial Application Scenarios for Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate (CAS 352018-90-7)


Medicinal Chemistry: Synthesis of Fatty Acid Synthase (FAS) Inhibitors for Obesity and Diabetes Research

The compound serves as a direct, patented intermediate for preparing substituted ureas with FAS inhibitory activity [1]. Its ethyl ester group can be hydrolyzed to the carboxylic acid and subsequently coupled with amines to generate a library of FAS inhibitors, enabling structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability for obesity and diabetes mellitus treatments [1].

Chemical Biology: Investigating Reductase-Mediated Prodrug Activation

Its defined substrate activity for human CPR (IC50 9,000 nM) and NQO1 (IC50 3,100 nM) [2] makes it a valuable tool for studying cellular reductase activity. Researchers can use this compound as a scaffold to design bioreductive prodrugs that are selectively activated in tissues with high reductase expression, such as hypoxic tumor microenvironments, by attaching a cytotoxic payload to the ester moiety, which is then released upon enzymatic reduction [2].

Physicochemical Profiling: Establishing Optimal Lipophilicity for CNS Drug Candidates

With a calculated logP of 2.51 [3], the compound lies within the optimal lipophilicity range for crossing the blood-brain barrier (BBB). This property is critical for CNS drug discovery programs targeting conditions like cognitive impairment or antipsychotic disorders, where balanced permeability and solubility are essential for in vivo efficacy [3]. Researchers can use this compound as a benchmark or a starting point for further optimization to enhance CNS penetration.

Analytical Chemistry and Quality Control: Method Development and Validation

The availability of high-purity grades (≥95% to 97%) and a sharp melting point (71-72°C) make this compound an excellent reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS, NMR) used to quantify similar piperidine derivatives in complex matrices. Its well-defined properties ensure method accuracy and reproducibility, which is critical for pharmaceutical quality control and environmental monitoring.

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